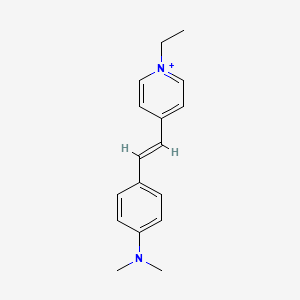
N-(2-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide is a compound that combines the fluorescent properties of dansyl groups with the biochemical significance of guanosine derivatives. This compound is particularly useful in biochemical and molecular biology research due to its ability to act as a fluorescent probe.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide typically involves the reaction of 6-mercaptoguanosine with dansyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The dansyl chloride reacts with the amino group of the guanosine derivative to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The dansyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Substitution: Nucleophiles such as amines or thiols in organic solvents.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted guanosine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in fluorescence microscopy to visualize cellular components and track molecular processes.
Medicine: Potential use in diagnostic assays to detect specific biomolecules.
Industry: Utilized in the development of biosensors and other analytical tools.
Mecanismo De Acción
The mechanism of action of N-(2-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide involves its ability to fluoresce upon binding to specific targets. The dansyl group acts as a fluorophore, emitting light when excited by a specific wavelength. This fluorescence can be used to monitor the presence and behavior of the compound in various environments. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or nucleic acids in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Dansyl chloride: A reagent used to introduce dansyl groups into molecules.
Dansyl amide: A similar fluorescent compound used in protein labeling.
N-Dansylhomocysteine: Another dansyl derivative used in biochemical assays.
Uniqueness
N-(2-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide is unique due to its combination of a guanosine derivative with a dansyl group, providing both biochemical relevance and fluorescent properties. This dual functionality makes it particularly valuable in research applications where both molecular recognition and visualization are required .
Propiedades
Número CAS |
75501-09-6 |
|---|---|
Fórmula molecular |
C24H29N7O6S2 |
Peso molecular |
575.7 g/mol |
Nombre IUPAC |
N-[2-[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]sulfanylethyl]-5-(dimethylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C24H29N7O6S2/c1-30(2)15-7-3-6-14-13(15)5-4-8-17(14)39(35,36)27-9-10-38-22-18-21(28-24(25)29-22)31(12-26-18)23-20(34)19(33)16(11-32)37-23/h3-8,12,16,19-20,23,27,32-34H,9-11H2,1-2H3,(H2,25,28,29)/t16-,19-,20-,23-/m1/s1 |
Clave InChI |
MPXSKCLUZXLSQT-UGTJMOTHSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSC3=NC(=NC4=C3N=CN4C5C(C(C(O5)CO)O)O)N |
SMILES isomérico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSC3=NC(=NC4=C3N=CN4[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)N |
SMILES canónico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSC3=NC(=NC4=C3N=CN4C5C(C(C(O5)CO)O)O)N |
Sinónimos |
S-(N-dansylaminoethyl)-6-mercaptoguanosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-hydroxy-6,7-dimethoxy-4-(4-morpholinyl)-1-naphthalenyl]-N-phenylacetamide](/img/structure/B1221813.png)
![2-[(4-Fluorophenyl)methylthio]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B1221815.png)

![N-[4-(4-hydroxy-1-piperidinyl)but-2-ynyl]-N-methylacetamide](/img/structure/B1221817.png)









